molecular formula C7H4ClN3O2 B063168 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 186519-92-6

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B063168
CAS No.: 186519-92-6
M. Wt: 197.58 g/mol
InChI Key: LRWDLEGXXQAORM-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a heterocyclic compound that features prominently in pharmaceutical chemistry. Its structure consists of a pyrrolo[2,3-D]pyrimidine core with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. This compound is known for its versatility as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.

Scientific Research Applications

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that several janus kinase (jak) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Therefore, it’s plausible that this compound could also target JAK enzymes, which play a crucial role in signal transduction for various cytokines and growth factors .

Mode of Action

If it indeed targets jak enzymes like other pyrrolo[2,3-d]pyrimidine derivatives, it would likely inhibit the activity of one or more of the jak family of enzymes, thereby interfering with the jak – signal transducer and activator of transcription protein (stat) signal pathway .

Biochemical Pathways

The JAK-STAT signaling pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes . The pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

If it acts as a jak inhibitor, it could potentially have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid. Under normal temperature and humidity conditions, it exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

Given its importance as a building block in the synthesis of many JAK inhibitors , 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is likely to continue to be a focus of research and development in the pharmaceutical industry.

Biochemical Analysis

Biochemical Properties

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Metabolic Pathways

It is known to interact with various enzymes or cofactors , but specific effects on metabolic flux or metabolite levels are not currently available.

Transport and Distribution

It is known to interact with various transporters or binding proteins , but specific effects on its localization or accumulation are not currently available.

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method begins with the alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a bislactam intermediate. This intermediate undergoes chlorination with phosphorus oxychloride to introduce the chlorine atom, followed by oxidation and cyclization to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be operationally simple and scalable, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Cyclization Reactions: It can form additional rings through cyclization reactions, expanding its structural complexity.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield various amino derivatives, which are valuable intermediates in drug synthesis .

Comparison with Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.

    5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: The presence of a bromine atom instead of a carboxylic acid group alters its reactivity and applications.

    4-Hydroxy-7H-pyrrolo[2,3-D]pyrimidine:

Uniqueness: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and versatility. This makes it particularly valuable in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWDLEGXXQAORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625777
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-92-6
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (E-2) (6.24 g, 26.8 mmol, 1.0 eq) in anhydrous THF (100 mL) at 78° C. under argon, n-BuLi solution (2.5 M in THF, 23.6 mL, 59.0 mmol, 2.2 eq) is added dropwise (over 30 min). The reaction mixture is then stirred at −78° C. for 1 h and then dry ice (300 g) is added in portions under an argon atmosphere. The resulting mixture is allowed to warm to RT and then stirred at RT overnight. The reaction mixture is then diluted with H2O (200 mL) and extracted with ethyl acetate (50 mL×4). The aqueous layer is acidified with con. HCl to adjust the pH to 3-4. The precipitate is then collected by filtration, rinsed with H2O (30 mL) and dried in vacuo to afford the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (G-1).
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
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